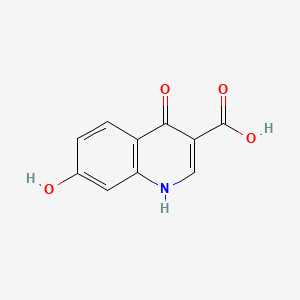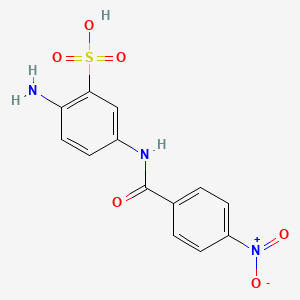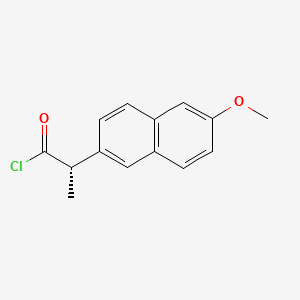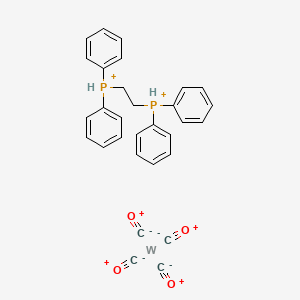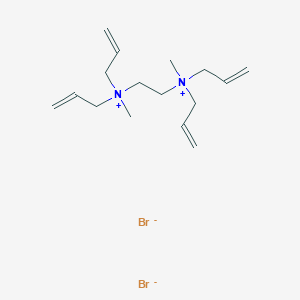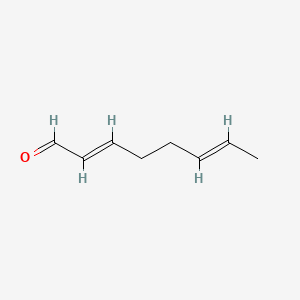![molecular formula C10H13N3O2 B1609249 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide CAS No. 717-14-6](/img/structure/B1609249.png)
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is an organic compound with the molecular formula C10H13N3O2.
Vorbereitungsmethoden
The synthesis of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and recrystallized from an appropriate solvent .
Analyse Chemischer Reaktionen
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can be compared with other similar compounds, such as:
- N’- (1- (4-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
- N- (1- (4-Methoxyphenyl)ethylidene)-2- (trifluoromethyl)aniline
- N- (1- (4-Methoxyphenyl)ethylidene)-4- (2-pyridinyl)-1-piperazinamine These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
717-14-6 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
[(Z)-1-(4-methoxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,11,13,14)/b12-7- |
InChI-Schlüssel |
BDWNPKPUKNYIOF-GHXNOFRVSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)OC |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


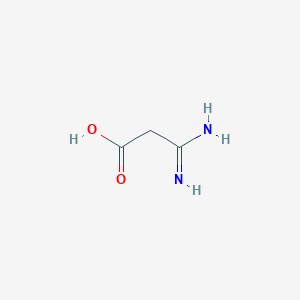
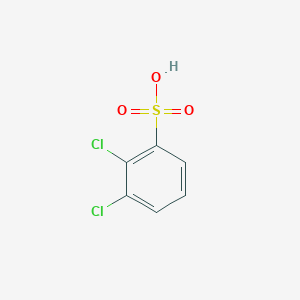
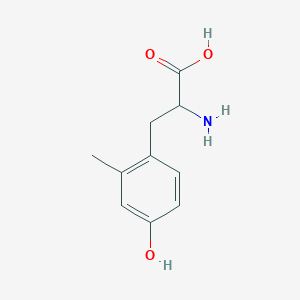

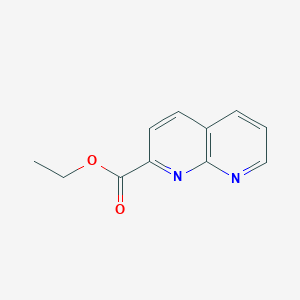
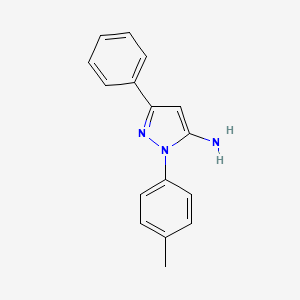
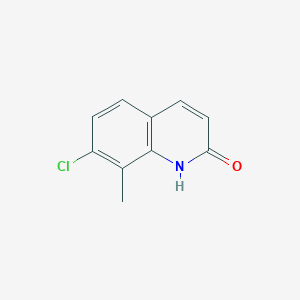
![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)
